molecular formula C8H9ClN4O2 B2450230 Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride CAS No. 2173997-21-0

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride

Cat. No. B2450230
M. Wt: 228.64
InChI Key: DXRLRQUAHBULLI-UHFFFAOYSA-N
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Description

“Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate” is a compound with the CAS Number: 1094107-42-2 . It has a molecular weight of 192.18 .


Synthesis Analysis

The synthesis of triazole-pyrimidine hybrids has been studied for their potential neuroprotective and anti-neuroinflammatory properties . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate” can be represented by the Inchi Code: 1S/C8H8N4O2/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12/h2-4H,1H3, (H2,9,11) .


Chemical Reactions Analysis

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .


Physical And Chemical Properties Analysis

The compound “Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate” has a molecular weight of 192.18 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Parallel Iterative Solution-Phase Synthesis : This method was used for synthesizing derivatives of triazolopyridine-5-carboxylic acid methyl ester, which may include compounds similar to Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride (Brodbeck, Puellmann, Schmitt, & Nettekoven, 2003).

  • Three-Component Synthesis Method : This approach was used to synthesize triazolopyrimidine carbonitriles and cyanoamino-pyrimidine carbonitriles, highlighting a versatile method that may be relevant to the synthesis of our compound of interest (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

  • Efficient and Regioselective Synthesis : Demonstrated a one-step synthesis method for derivatives of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine, which might be applicable to our compound (Massari et al., 2017).

Biological Activity and Applications

  • Antibacterial and Antifungal Properties : Some derivatives of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine exhibited significant antibacterial and antifungal activities, suggesting potential applications in combating infections (Suresh, Lavanya, & Rao, 2016).

  • Potential for Cardiovascular Treatments : Certain 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocycles showed coronary vasodilating and antihypertensive activities, indicating possible therapeutic uses in cardiovascular diseases (Sato et al., 1980).

  • Cancer Immunotherapeutic/Antifibrotic Agent : A compound closely related to our molecule of interest, with a triazolopyridinyl moiety, was identified as a potent inhibitor of TGF-β type I receptor kinase, suggesting potential in cancer therapy (Jin et al., 2014).

  • Type 2 Diabetes Treatment : A derivative containing a triazolopyridinyl component showed efficacy as a dipeptidyl peptidase IV inhibitor, which is significant for treating type 2 diabetes (Edmondson et al., 2006).

properties

IUPAC Name

methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2.ClH/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5;/h2-4H,1H3,(H2,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRLRQUAHBULLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=N2)N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride

CAS RN

2173997-21-0
Record name methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride
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